molecular formula C20H18FO2P B049315 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene CAS No. 114942-11-9

1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene

Cat. No.: B049315
CAS No.: 114942-11-9
M. Wt: 340.3 g/mol
InChI Key: ARQZZHQIJJMAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl gallate is an ester formed from 1-octanol and gallic acid. It is commonly used as an antioxidant and preservative in various food products, cosmetics, and pharmaceuticals. As a food additive, it is recognized under the E number E311 . Octyl gallate appears as a white powder with a characteristic odor and is very slightly soluble in water but soluble in alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl gallate is synthesized through the esterification of gallic acid with 1-octanol. The reaction typically involves heating gallic acid and 1-octanol in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is refluxed until the esterification is complete, followed by purification through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of octyl gallate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any unreacted starting materials and by-products .

Types of Reactions:

    Oxidation: Octyl gallate can undergo oxidation reactions, particularly in the presence of reactive oxygen species.

    Reduction: While reduction reactions are less common, octyl gallate can be reduced under specific conditions.

    Substitution: Octyl gallate can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with octyl gallate under appropriate conditions.

Major Products Formed:

Mechanism of Action

Octyl gallate exerts its effects primarily through its antioxidant properties. It inhibits the release of reactive oxygen species and the formation of neutrophil extracellular traps. This modulation of oxidative stress and inflammation is crucial in its potential therapeutic applications . Additionally, octyl gallate can reduce ATP levels and induce apoptosis in certain cell types, further contributing to its biological effects .

Comparison with Similar Compounds

Properties

CAS No.

114942-11-9

Molecular Formula

C20H18FO2P

Molecular Weight

340.3 g/mol

IUPAC Name

1-[3-[fluoro(methyl)phosphoryl]oxypropyl]pyrene

InChI

InChI=1S/C20H18FO2P/c1-24(21,22)23-13-3-6-14-7-8-17-10-9-15-4-2-5-16-11-12-18(14)20(17)19(15)16/h2,4-5,7-12H,3,6,13H2,1H3

InChI Key

ARQZZHQIJJMAQX-UHFFFAOYSA-N

SMILES

CP(=O)(OCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)F

Canonical SMILES

CP(=O)(OCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)F

Synonyms

4-(1-pyrenyl)propyl methylphosphonofluoridate
PyPMPF
pyrenepropylmethylphosphonofluoridate

Origin of Product

United States

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